Target Engagement Potency (FAAH) vs. In-Class Benchmark
No direct quantitative data is available for this compound's inhibitory activity against FAAH or any other target. The structural class of piperidine-1-carboxamides is well-established for FAAH inhibition, with a benchmark compound PF-750 exhibiting a Ki of 3.3 µM for human FAAH [1]. The target compound's 2-fluorophenyl and furan-thioether motifs are distinct from PF-750's phenyl and quinoline groups, predicting a different potency profile. However, in the absence of experimental IC50 or Ki data, any quantitative comparison is speculative.
| Evidence Dimension | FAAH inhibition potency |
|---|---|
| Target Compound Data | No experimental data available |
| Comparator Or Baseline | PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide), Ki = 3.3 µM for human FAAH [1] |
| Quantified Difference | Not calculable; data for target compound missing |
| Conditions | Human recombinant FAAH, substrate: arachidonoyl ethanolamide [1] |
Why This Matters
For researchers selecting an FAAH inhibitor for in vitro studies, the lack of comparative potency data for this compound against a known benchmark like PF-750 makes it an unqualified choice without preliminary in-house validation.
- [1] Mileni, M., Johnson, D. S., Wang, Z., Everdeen, D. J., Liimatta, M., Pabst, B., ... & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. View Source
